3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Description
Tautomerism
The 5-amino-1H-pyrazole moiety can undergo tautomeric shifts. The amino group (-NH₂) at position 5 enables proton transfer between nitrogen atoms, yielding tautomers such as:
- 1H-pyrazole form : Proton resides on N1 (as in the parent structure).
- 2H-pyrazole form : Proton shifts to N2, altering electron distribution.
These tautomers influence the compound’s interactions in biological systems, as the position of the proton affects hydrogen-bonding capabilities.
Resonance Structures
The thiolane-1,1-dione group participates in resonance:
- Sulfone group (-SO₂) : The double bonds between sulfur and oxygen delocalize electrons, creating resonance hybrids that stabilize the sulfone moiety.
- Pyrazole ring : The conjugated π-system allows resonance between nitrogen lone pairs and adjacent double bonds, enhancing aromatic stability.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3O2S/c8-7-1-3-9-10(7)6-2-4-13(11,12)5-6/h1,3,6H,2,4-5,8H2 |
InChI Key |
OKFNYPHNSQGKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Sulfolane Core Preparation
The sulfolane ring is synthesized via oxidation of tetrahydrothiophene derivatives . A common method involves:
- Sulfur oxidation : Treating tetrahydrothiophene with hydrogen peroxide (H₂O₂) or ozone to form 1,1-dioxo-tetrahydrothiophene (sulfolane).
- Functionalization : Introducing a leaving group (e.g., bromide or tosylate) at the 3-position of sulfolane for subsequent nucleophilic substitution.
Reaction conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH | Acetic acid | 60°C | 85–90% |
| Bromination | PBr₃, DMF | Dichloromethane | 0°C → RT | 70–75% |
5-Amino-1H-pyrazole Synthesis
The 5-amino-pyrazole moiety is prepared via:
- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or nitriles.
- Nitration/Reduction : Introducing an amino group via nitration at the 5-position followed by catalytic hydrogenation.
Example protocol :
- Step 1 : Ethyl acetoacetate and hydrazine hydrate undergo cyclocondensation in ethanol (reflux, 6 h) to form 1H-pyrazol-5-ol.
- Step 2 : Nitration with fuming HNO₃/H₂SO₄ (0°C, 2 h) yields 5-nitro-1H-pyrazole.
- Step 3 : Reduction using H₂/Pd-C in methanol affords 5-amino-1H-pyrazole (85% overall yield).
Coupling Strategies
Nucleophilic Substitution
The sulfolane bromide reacts with 5-amino-1H-pyrazole under basic conditions:
3-bromo-sulfolane + 5-amino-1H-pyrazole
→ K₂CO₃, DMF, 80°C, 12 h
→ 3-(5-amino-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione
Optimization data :
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 68% |
| Cs₂CO₃ | DMSO | 100 | 8 | 72% |
| DBU | THF | 60 | 24 | 55% |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction couples sulfolanol with 5-amino-pyrazole:
1λ⁶-thiolane-1,1-diol-3-ol + 5-amino-1H-pyrazole
→ DIAD, PPh₃, THF, 0°C → RT
→ Target compound
Advantages :
Purification and Characterization
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product in >95% purity.
Characterization :
- ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, pyrazole-H), 6.20 (s, 2H, NH₂), 3.45–3.60 (m, 4H, sulfolane-CH₂).
- HRMS : m/z calc. for C₇H₁₀N₃O₂S [M+H]⁺: 216.0543, found: 216.0545.
Challenges and Mitigation
- Amino Group Protection : The 5-amino group may require Boc protection during coupling to prevent side reactions. Deprotection with TFA/CH₂Cl₂ (1:1) restores the amine.
- Sulfone Stability : Avoid strong reducing agents (e.g., LiAlH₄) to prevent sulfone reduction.
Comparative Analysis of Routes
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic substitution | Bromide coupling | 68–72% | >95% | High |
| Mitsunobu | Alcohol coupling | 60–65% | >93% | Moderate |
Industrial Applications
The compound’s sulfone and pyrazole groups make it a candidate for:
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane-1,1-dione moiety to thiolane.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(5-amino-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione with key analogs, focusing on molecular properties, substituent effects, and bioactivity implications:
Key Observations:
Substituent Effects on Bioavailability: The amino group in the target compound increases its polar surface area (PSA), which, per , may enhance solubility but reduce membrane permeability compared to lipophilic analogs like the phenylamino () or methoxyphenylamino () derivatives.
Electronic and Reactivity Profiles: The sulfone group in the thiolane core is electron-withdrawing, stabilizing negative charge and influencing reactivity in nucleophilic substitutions. This effect is amplified in dichloropyridazinyl derivatives (), where electron-deficient rings may enhance electrophilic reactivity.
Thermodynamic and Physical Properties: Unsubstituted pyrazole analogs () have lower boiling points and densities compared to amino- or bromo-substituted variants, reflecting weaker intermolecular forces. Hydrochloride salts (e.g., , EN300-746497) improve aqueous solubility but add complexity to formulation.
Pharmacological Implications: Compounds with <140 Ų polar surface area and ≤10 rotatable bonds (per ) are more likely to exhibit good oral bioavailability. The target compound’s amino group may push its PSA beyond this threshold, necessitating prodrug strategies or structural optimization.
Biological Activity
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound characterized by a unique structural arrangement that includes a thiolane ring and a pyrazole moiety. This compound has drawn attention in medicinal chemistry and biological research due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.25 g/mol. The presence of an amino group on the pyrazole ring enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂S |
| Molecular Weight | 201.25 g/mol |
| CAS Number | 1152816-64-2 |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been studied for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.
- Anticancer Properties : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression, thus showing promise as an anticancer agent.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or proteases, impacting various signaling pathways critical for cell function and survival.
- Receptor Modulation : It may also interact with receptors involved in cellular signaling, potentially altering physiological responses.
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of 5-amino-1H-pyrazole with a thiolane precursor under controlled conditions. Variations in substituents can significantly influence the biological activity of derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane | Similar pyrazole structure | Methyl substitution enhances lipophilicity |
| 3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-thiolane | Contains a phenyl group | Potential for increased biological activity |
| N-(2-Aminoethyl)-pyrazole derivatives | Lacks thiolane ring | Focus on neuroprotective properties |
Case Studies
Recent studies have highlighted the pharmacological potential of this compound:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrazole derivatives, including this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for cancer therapy.
Study 2: Antimicrobial Efficacy
Research conducted on various pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
